molecular formula C23H23N3O3 B368595 N-{[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]methyl}furan-2-carboxamide CAS No. 920114-36-9

N-{[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]methyl}furan-2-carboxamide

Cat. No.: B368595
CAS No.: 920114-36-9
M. Wt: 389.4g/mol
InChI Key: YOLATLUFFCLPGN-UHFFFAOYSA-N
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Description

“N-{[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]methyl}furan-2-carboxamide” is a chemical compound. Its molecular formula is C23H23N3O3 . The average mass is 389.447 Da and the monoisotopic mass is 389.173950 Da .

Biochemical Analysis

Biochemical Properties

2-furyl-N-{[1-(4-phenoxybutyl)benzimidazol-2-yl]methyl}carboxamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. The benzimidazole moiety in the compound is known to interact with enzymes such as serine/threonine kinases, which are crucial in cell signaling pathways . Additionally, the compound may bind to proteins involved in DNA replication and repair, thereby influencing cellular processes at the molecular level . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s stability and efficacy in biochemical reactions .

Cellular Effects

2-furyl-N-{[1-(4-phenoxybutyl)benzimidazol-2-yl]methyl}carboxamide exhibits various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, such as the PI3K/AKT and MAPK pathways, which are critical for cell proliferation, differentiation, and survival . The compound also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function . These effects can result in altered cell growth, apoptosis, and other cellular responses, making the compound a potential candidate for therapeutic applications .

Molecular Mechanism

The molecular mechanism of action of 2-furyl-N-{[1-(4-phenoxybutyl)benzimidazol-2-yl]methyl}carboxamide involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions . This binding can lead to enzyme inhibition or activation, depending on the target enzyme . Additionally, the compound can influence gene expression by interacting with DNA and transcription factors, thereby modulating the transcriptional activity of specific genes . These molecular interactions contribute to the compound’s overall biological activity and therapeutic potential .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-furyl-N-{[1-(4-phenoxybutyl)benzimidazol-2-yl]methyl}carboxamide can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions, such as temperature, pH, and exposure to light . Over time, the compound may degrade, leading to a decrease in its efficacy and potency . Long-term studies in in vitro and in vivo settings have shown that the compound can have sustained effects on cellular function, although its activity may diminish with prolonged exposure . These temporal effects are important considerations for the compound’s potential therapeutic applications .

Dosage Effects in Animal Models

The effects of 2-furyl-N-{[1-(4-phenoxybutyl)benzimidazol-2-yl]methyl}carboxamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, the compound may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage . These dosage-dependent effects are crucial for determining the compound’s therapeutic window and safety profile .

Metabolic Pathways

2-furyl-N-{[1-(4-phenoxybutyl)benzimidazol-2-yl]methyl}carboxamide is involved in various metabolic pathways, including phase I and phase II metabolic reactions . In phase I reactions, the compound undergoes oxidation, reduction, and hydrolysis, primarily mediated by cytochrome P450 enzymes . In phase II reactions, the compound is conjugated with glucuronic acid, glutathione, or sulfate, enhancing its solubility and facilitating its excretion . These metabolic pathways are essential for the compound’s detoxification and elimination from the body .

Transport and Distribution

The transport and distribution of 2-furyl-N-{[1-(4-phenoxybutyl)benzimidazol-2-yl]methyl}carboxamide within cells and tissues involve various transporters and binding proteins . The compound is transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters . Once inside the cell, the compound may bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms are critical for the compound’s bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of 2-furyl-N-{[1-(4-phenoxybutyl)benzimidazol-2-yl]methyl}carboxamide is influenced by targeting signals and post-translational modifications . The compound may be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, based on its targeting signals . These localization patterns can affect the compound’s activity and function, as it interacts with different biomolecules within specific subcellular environments . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and therapeutic potential .

Properties

IUPAC Name

N-[[1-(4-phenoxybutyl)benzimidazol-2-yl]methyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3/c27-23(21-13-8-16-29-21)24-17-22-25-19-11-4-5-12-20(19)26(22)14-6-7-15-28-18-9-2-1-3-10-18/h1-5,8-13,16H,6-7,14-15,17H2,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOLATLUFFCLPGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCCN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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